![molecular formula C17H13N5O B5323753 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5323753.png)
7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with potential applications in scientific research. This compound is a member of the triazolopyrimidine family, which has been extensively studied due to their pharmacological properties.
Mécanisme D'action
The mechanism of action of 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been reported to act as a kinase inhibitor, specifically targeting the JAK/STAT pathway. This pathway is involved in the regulation of cell growth and differentiation, and dysregulation of this pathway has been implicated in cancer. By inhibiting this pathway, this compound could potentially be used as a cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to have anti-inflammatory properties, which could be due to its ability to inhibit the JAK/STAT pathway. Additionally, this compound has been shown to have potential as a kinase inhibitor, which could be useful in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a kinase inhibitor. This compound could be useful in studying the JAK/STAT pathway and its role in cancer. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases.
One limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab. Additionally, the mechanism of action of this compound is not fully understood, which could limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One direction is to further investigate the potential of this compound as a kinase inhibitor. This could involve studying its effects on the JAK/STAT pathway and other kinase pathways. Another direction is to investigate the anti-inflammatory properties of this compound in more detail. This could involve studying its effects on different inflammatory pathways and in different disease models. Finally, future research could focus on synthesizing analogs of this compound to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis of 7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 3-aminopyridine with 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with 4-nitrobenzoyl chloride and triethylamine to form the final product. This synthesis method has been reported in the literature and has been optimized for high yields and purity.
Applications De Recherche Scientifique
7-(3-methoxyphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has potential applications in scientific research due to its ability to modulate certain biological pathways. This compound has been shown to have potential as a kinase inhibitor, which could be useful in cancer research. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the study of inflammatory diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.
Propriétés
IUPAC Name |
7-(3-methoxyphenyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-23-14-6-2-4-12(10-14)15-7-9-19-17-20-16(21-22(15)17)13-5-3-8-18-11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMPSONTOMEEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

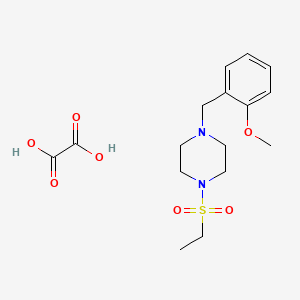
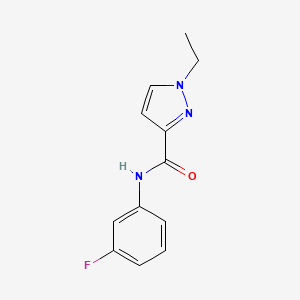
![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323681.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)
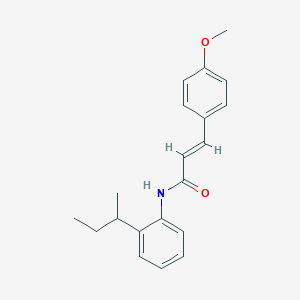
![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![(3S*,5R*)-1-(1-benzofuran-2-ylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5323706.png)
![3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5323717.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5323718.png)
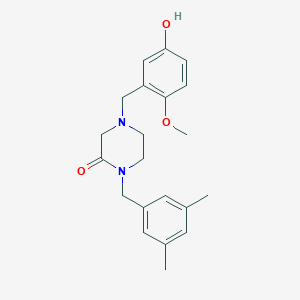

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)
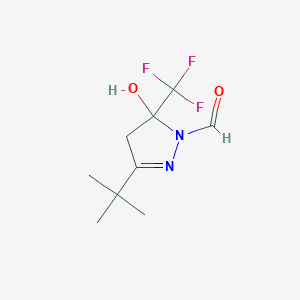
![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)